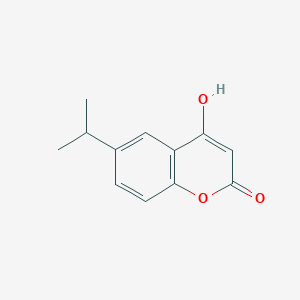

4-Hydroxy-6-isopropyl-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one Core in Chemical Biology and Medicinal Chemistry

The 2H-chromen-2-one, commonly known as coumarin (B35378), represents a fundamental bicyclic heterocyclic scaffold consisting of a benzene (B151609) ring fused to an α-pyrone ring. scielo.org.za This core structure is a recurring motif in a vast number of natural and synthetic molecules that exhibit significant biological activities. nih.gov In the realms of chemical biology and medicinal chemistry, the 2H-chromen-2-one framework is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, thereby eliciting diverse pharmacological responses. nih.govnih.gov

Derivatives of the 2H-chromen-2-one core have been extensively investigated and are associated with a broad spectrum of therapeutic effects. nih.gov These include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, antiviral, anticonvulsant, and anticancer activities. nih.govmdpi.comsysrevpharm.org The versatility of the coumarin scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological pathways. sysrevpharm.org This structural adaptability has made the 2H-chromen-2-one core a valuable template for the design and development of new therapeutic agents. nih.govnih.gov

Historical Context and Evolution of 4-Hydroxycoumarin (B602359) Research

The journey of 4-hydroxycoumarin, the parent structure of 4-Hydroxy-6-isopropyl-2H-chromen-2-one, is a landmark in the history of medicinal chemistry. Its story began with the investigation of a mysterious hemorrhagic disease in cattle in the 1920s, which was linked to the consumption of spoiled sweet clover silage. nih.gov This research led to the isolation and identification of the causative agent in 1940 as 3,3'-methylenebis(4-hydroxycoumarin), a molecule named dicoumarol. nih.gov

Dicoumarol was found to be a fermentation product of naturally occurring coumarin in the clover. nih.gov Its identification as a potent anticoagulant marked a pivotal moment in medicine. nih.gov This discovery established 4-hydroxycoumarin as the core chemical structure for a new class of drugs. nih.govmdpi.com Scientists began synthesizing and studying numerous derivatives, leading to the development of clinically significant oral anticoagulants like warfarin (B611796), which are used to prevent blood clot formation in various medical conditions. nih.govmdpi.com The research into 4-hydroxycoumarins thus transformed a veterinary problem into a major therapeutic breakthrough, and its derivatives continue to be widely used as both pharmaceuticals and rodenticides, the latter due to their anticoagulant properties. mdpi.commdpi.com

Research Trajectories and Current Status Pertaining to this compound

This compound is a specific derivative of the 4-hydroxycoumarin scaffold. It is recognized as a distinct chemical entity with the molecular formula C₁₂H₁₂O₃ and a CAS number of 288399-92-8. nih.gov While the broader class of 4-hydroxycoumarins is extensively studied, dedicated research focusing solely on the synthesis, properties, and biological activities of the 6-isopropyl substituted variant is not widely documented in current scientific literature.

However, research into closely related structures indicates that the 6-isopropyl-2H-chromen-2-one backbone is a subject of scientific interest. For instance, studies have been conducted on derivatives such as 4-azidomethyl-6-isopropyl-2H-chromen-2-one. researchgate.net The synthesis of this azide (B81097) derivative from a 4-bromomethyl-6-isopropylcoumarin precursor highlights a research trajectory focused on using the 6-isopropyl scaffold as a platform for creating new molecules with potential therapeutic applications, such as in "click chemistry" for drug discovery. researchgate.net This suggests that while this compound itself may not be the primary focus, its underlying structure is being used as a building block for more complex derivatives.

The current status of research pertaining to this compound can be inferred from the general trends in coumarin chemistry. Given the well-established antimicrobial, anticancer, and anti-inflammatory activities of many 4-hydroxycoumarin derivatives, it is plausible that future research on the 6-isopropyl variant would explore these biological activities. mdpi.comnih.gov Current research on other substituted 4-hydroxycoumarins continues to explore new synthetic methods and evaluate their potential as novel therapeutic agents, providing a roadmap for potential future investigations into this compound. nih.govsciencepg.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-6-propan-2-ylchromen-2-one | nih.gov |

| Molecular Formula | C₁₂H₁₂O₃ | nih.gov |

| Molecular Weight | 204.22 g/mol | nih.gov |

| CAS Number | 288399-92-8 | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Reported Biological Activities of the 2H-Chromen-2-one and 4-Hydroxycoumarin Scaffolds

| Biological Activity | Description | References |

| Anticoagulant | Inhibition of blood clot formation; the hallmark activity of 4-hydroxycoumarins like warfarin. | mdpi.comnih.govmdpi.com |

| Antimicrobial | Activity against various strains of bacteria and fungi. | nih.govnih.govsciencepg.com |

| Anticancer | Inhibition of proliferation in various cancer cell lines. | nih.govmdpi.com |

| Anti-inflammatory | Reduction of inflammation, with some derivatives explored for arthritis treatment. | mdpi.comsysrevpharm.org |

| Antioxidant | Ability to neutralize free radicals and reduce oxidative stress. | sysrevpharm.orgresearchgate.net |

| Antiviral | Activity against certain viruses, including HIV in some studies. | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

288399-92-8 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-hydroxy-6-propan-2-ylchromen-2-one |

InChI |

InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(13)6-12(14)15-11/h3-7,13H,1-2H3 |

InChI Key |

LTIZBZIEZVUFJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 6 Isopropyl 2h Chromen 2 One and Its Analogs

Classical Synthetic Approaches to 4-Hydroxycoumarins

Traditional methods for synthesizing the 4-hydroxycoumarin (B602359) core have been refined over decades and remain fundamental in organic synthesis. These approaches typically involve condensation and cyclization reactions, forming the characteristic benzopyran-2-one ring system.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of coumarin (B35378) derivatives. tandfonline.comnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base. youtube.com For the synthesis of 4-hydroxycoumarins, this often entails the reaction of a salicylaldehyde (B1680747) derivative with a malonic acid derivative. nih.gov

The reaction proceeds through an initial condensation, which is then followed by an intramolecular cyclization (esterification) to form the coumarin ring. youtube.com Various catalysts, including piperidine (B6355638) and amines, are commonly employed to facilitate the reaction. nih.govyoutube.com The synthesis of 3-substituted coumarins can also be achieved under solvent-free conditions using microwave irradiation with catalysts like silica (B1680970) gel or basic alumina. slideshare.net

A key step in some total syntheses of complex 4-hydroxycoumarin derivatives, such as flocoumafen, involves a Knoevenagel condensation followed by in situ decarboxylation and intramolecular ring cyclization to construct the core skeleton. nih.gov

Table 1: Examples of Knoevenagel Condensation for Coumarin Synthesis

| Reactants | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Salicylaldehyde, Ethyl acetoacetate (B1235776) | Morpholine | 3-Acetylcoumarin | 96% youtube.com |

| Substituted Salicylaldehydes, 1,3-Dicarbonyl compounds | MgFe2O4 nanoparticles, Ultrasound | 3-Substituted coumarins | 63-73% nih.gov |

| 4-Hydroxycoumarin, Substituted benzaldehydes | Pyridine or Ethanol (B145695), Reflux | 3-Arylidene derivatives | 70-83% arabjchem.org |

Pechmann-type Reaction Strategies

The Pechmann condensation is a classic and straightforward method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. samipubco.comwikipedia.org The reaction mechanism involves an initial transesterification, followed by an intramolecular ring closure akin to a Friedel-Crafts acylation, and finally, a dehydration step to yield the coumarin ring system. wikipedia.org

Concentrated sulfuric acid is a common catalyst for this reaction. jetir.org For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate in the presence of sulfuric acid yields 7-hydroxy-4-methylcoumarin. jetir.orgslideshare.net Variations of the Pechmann reaction have been developed to improve yields and reaction conditions, including the use of different acid catalysts and solvent-free approaches. samipubco.comorganic-chemistry.org

Table 2: Pechmann Condensation for Coumarin Synthesis

| Phenol | β-Ketoester | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Conc. H2SO4, 5°C to RT | 7-Hydroxy-4-methylcoumarin | 88% jetir.org |

| Phenol | Malonic acid | POCl3, ZnCl2 | 4-Hydroxycoumarin | 64% sciepub.com |

Michael Addition Protocols

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another powerful tool for constructing substituted 4-hydroxycoumarins. nih.gov In this context, 4-hydroxycoumarin itself often acts as the nucleophile, adding to various Michael acceptors. This reaction is particularly useful for synthesizing warfarin (B611796) and its derivatives. nih.gov

The reaction can be catalyzed by a variety of substances, including Lewis acids like Ni(OTf)2, and can be performed under mild conditions with high yields. thieme-connect.com Asymmetric Michael additions have also been developed using chiral organocatalysts to produce enantiomerically enriched products. nih.govacs.org The reaction of 4-hydroxycoumarin with α,β-unsaturated 2-acyl imidazoles or β-nitrostyrenes provides access to a range of complex coumarin derivatives. thieme-connect.comacs.org

Table 3: Michael Addition Reactions Involving 4-Hydroxycoumarin

| Michael Acceptor | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|

| Benzalacetone | [bmim]Br (ionic liquid), RT | Warfarin | 96% nih.gov |

| α,β-Unsaturated 2-acyl imidazoles | Ni(OTf)2 (2 mol%), 30°C | Substituted 4-hydroxycoumarins | Up to 96% thieme-connect.com |

| β-Nitrostyrenes | Chiral squaramide catalyst | Enantiomerically enriched Michael adducts | 78% acs.org |

Tellurium-Triggered Cyclization Routes

A less common but effective method for the synthesis of 4-hydroxycoumarins involves a tellurium-triggered cyclization. acs.orgnih.govscispace.com This approach utilizes the treatment of α-halocarboxylic acid esters of o-hydroxyacetophenones or methyl salicylate (B1505791) with sodium or lithium telluride. acs.orgnih.gov

The proposed mechanism involves the formation of a phenolate (B1203915) ester enolate, which then undergoes intramolecular cyclization to form the coumarin ring, with the extrusion of elemental tellurium. acs.orgresearchgate.net This method provides a convenient route to 4-hydroxycoumarins and their analogs. acs.orgnih.gov An advantage of this method is that the elemental tellurium can be recovered and reused. acs.org

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various coumarin derivatives. proquest.com

Microwave-assisted synthesis can be used to accelerate classical reactions such as the Pechmann condensation and Knoevenagel condensation. slideshare.netui.ac.id For example, the synthesis of 4-aryl and 4-alkylaminocoumarins from 4-hydroxycoumarin and amines has been achieved in good to excellent yields under solvent-free microwave irradiation. researchgate.net Similarly, O-alkylation and acylation of 4-hydroxycoumarin can be performed efficiently under microwave conditions without a solvent. sciepub.com The significant reduction in reaction times, from hours to minutes, is a major advantage of this technique. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| O-alkylation of hydroxycoumarin | 6 hours | 12 minutes | nih.gov |

| O-alkylation of hydroxycoumarin derivative | 10 hours | 12 minutes | nih.gov |

| O-alkylation of another hydroxycoumarin derivative | 12 hours | 15 minutes | nih.gov |

Catalyst-Free Synthetic Methodologies

While many syntheses of 4-hydroxycoumarin derivatives employ catalysts to enhance reaction rates and yields, catalyst-free methods offer advantages in terms of cost-effectiveness, environmental friendliness, and simplified purification processes. One notable approach involves the reaction of phenols with Meldrum's acid (isopropylidene malonate) under solvent-free conditions. This reaction proceeds through an intermediate, 3-oxo-3-phenoxypropanoic acid, which can then be cyclized to form the 4-hydroxycoumarin scaffold using reagents like Eaton's reagent or polyphosphoric acid. sciepub.com Additionally, microwave-assisted synthesis has emerged as a powerful catalyst-free technique. It significantly reduces reaction times and increases yields for the condensation reactions used to prepare various 4-hydroxy-chromene-2-one derivatives, often requiring only simple recrystallization for purification. nih.gov

Multicomponent Reaction (MCR) Implementations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. rsc.org The synthesis of biscoumarin derivatives, for instance, is often achieved through a one-pot reaction involving 4-hydroxycoumarin and various aryl aldehydes. m-hikari.com This domino Knoevenagel condensation/Michael addition reaction can be facilitated by a range of catalysts. researchgate.net Although many MCRs for coumarin synthesis utilize catalysts, the underlying principles of combining multiple components in one pot are central to these efficient synthetic routes. For example, pyranocoumarins have been synthesized through microwave-promoted reactions of 4-hydroxycoumarins, aldehydes, and acetophenones. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions have been extensively applied to the synthesis of functionalized coumarins. A common strategy involves the use of 4-tosylcoumarins as coupling partners with various organometallic reagents. For instance, the Suzuki-Miyaura coupling of 4-tosylcoumarins with arylboronic acids provides an efficient route to 4-arylcoumarins. researchgate.net This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base like sodium carbonate. researchgate.net Similarly, 4-substituted coumarins can be synthesized via palladium-catalyzed cross-couplings of 4-tosylcoumarins with terminal acetylenes and organozinc reagents. acs.org Furthermore, the synthesis of 4-aryl-3-formylcoumarins has been achieved through the chemoselective cross-coupling of triarylbismuth reagents with 4-chloro-3-formylcoumarins under palladium catalysis. rsc.org

Table 1: Comparison of Synthetic Methodologies for 4-Hydroxycoumarin Derivatives

| Methodology | Key Reactants | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free Synthesis | Phenols, Meldrum's acid | Solvent-free, microwave irradiation | Cost-effective, environmentally friendly, simple purification | sciepub.comnih.gov |

| Multicomponent Reactions (MCRs) | 4-Hydroxycoumarin, Aryl aldehydes | One-pot, often catalyzed | High efficiency, atom economy, reduced waste | rsc.orgm-hikari.comresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | 4-Tosylcoumarins, Arylboronic acids/Terminal acetylenes/Organozinc reagents | Palladium catalyst, base | Mild conditions, high functional group tolerance, versatile | researchgate.netresearchgate.netacs.org |

Targeted Functionalization and Derivatization of the 4-Hydroxy-2H-chromen-2-one Core

The 4-hydroxy-2H-chromen-2-one scaffold serves as a versatile platform for the introduction of various functional groups and for the construction of more complex molecular architectures. These modifications are often pursued to modulate the biological activity of the parent compound.

Introduction of Azido (B1232118) and Triazole Moieties for Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of 1,2,3-triazoles. frontiersin.orgnih.gov This reaction's reliability and regioselectivity make it ideal for drug discovery applications. nih.gov Coumarin derivatives bearing azido or alkyne functionalities can be readily prepared and utilized in click reactions to generate coumarin-triazole hybrids. For instance, a 4-methyl-7-propargylated coumarin can undergo a 1,3-dipolar cycloaddition with various substituted azides in the presence of a copper catalyst to yield 1,2,3-triazoles linked to the coumarin core. frontiersin.org This approach allows for the creation of a diverse library of compounds for biological screening. The synthesis of 3-substituted-4-hydroxycoumarins containing (4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio moieties has also been reported as a strategy to develop novel anticancer agents. nih.gov

Synthesis of Hybrid Coumarin-Chalcone Conjugates

Coumarin-chalcone hybrids are of significant interest due to the combined biological activities of the two pharmacophores. researchgate.netnih.gov The synthesis of these hybrids typically involves a Claisen-Schmidt condensation between a coumarin derivative bearing a methyl ketone and a substituted benzaldehyde. researchgate.net For example, an acetylated coumarin can undergo an aldol (B89426) condensation with various aromatic aldehydes to produce coumarin-chalcone hybrids. nih.gov Another approach utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which involves the coupling of β-aryl-β-ketophosphonates with 4-formyl-2H-benzo[h]chromen-2-ones. nih.gov These synthetic strategies provide access to a wide range of coumarin-chalcone conjugates for evaluation as potential therapeutic agents. rsc.orgsciforum.net

Formation of Biscoumarin Derivatives

Biscoumarin derivatives are characterized by the presence of two coumarin moieties linked by a methylene bridge. The general and most common method for their synthesis involves the condensation of 4-hydroxycoumarin with an aldehyde. m-hikari.comchesci.com This reaction is typically carried out in the presence of a catalyst. jmpas.com A variety of catalysts have been employed to facilitate this transformation, including cellulose (B213188) sulfonic acid, m-hikari.com 4-dimethylaminopyridine (B28879) (DMAP), jmpas.com and Amberlyst 15. researchgate.net The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition. Aromatic aldehydes bearing either electron-donating or electron-withdrawing substituents react efficiently to afford the corresponding biscoumarin derivatives in high yields. m-hikari.com

Table 2: Examples of Functionalized 4-Hydroxycoumarin Derivatives and their Synthetic Approaches

| Derivative Type | Key Synthetic Reaction | Typical Reactants | Reference |

|---|---|---|---|

| Coumarin-Triazole Hybrids | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargylated coumarin, Substituted azides | frontiersin.org |

| Coumarin-Chalcone Conjugates | Claisen-Schmidt Condensation or Horner-Wadsworth-Emmons (HWE) Reaction | Acetylated coumarin and Aromatic aldehydes, or 4-Formylcoumarin and β-Aryl-β-ketophosphonates | researchgate.netnih.govnih.gov |

| Biscoumarin Derivatives | Knoevenagel Condensation/Michael Addition | 4-Hydroxycoumarin, Aldehydes | m-hikari.comresearchgate.netjmpas.com |

Incorporation of Diverse Heterocyclic Systems (e.g., Pyrroles, Isoxazoles, Thiazoles)

The 4-hydroxycoumarin scaffold serves as a versatile platform for the attachment of various heterocyclic rings, often at the C-3 position. These modifications can significantly alter the chemical and biological properties of the parent molecule.

Pyrrole (B145914) Analogs:

The synthesis of coumarin-pyrrole hybrids can be achieved through several methodologies. One common approach involves a multi-component reaction. For instance, a one-pot synthesis can be employed using 4-aminocoumarin, an α,β-unsaturated nitroalkene, and a catalyst such as polyethylene (B3416737) glycol (PEG-6000) or CuFe2O4 to form a coumarin-fused pyrrole system. rsc.org Another strategy involves the reaction of 3-acylcoumarins with 1-amino-1-phenylpropan-2-one (B3259658) under microwave irradiation, which leads to the formation of 1,2,3,5-tetrasubstituted pyrroles. rsc.org A sequential four-component Ugi reaction followed by an intramolecular Michael addition between coumarin-3-carboxylic acid, anilines, isonitriles, and pyridine-based aryl aldehydes can also yield diverse chromeno[3,4-c]pyrrole-3,4-diones. rsc.org

Furthermore, 1,3-dipolar cycloaddition reactions provide a powerful tool for constructing pyrrole rings. This can be achieved by reacting an azido-coumarin derivative with an alkyne. researchgate.net

Isoxazole Analogs:

The construction of coumarin-isoxazole hybrids is frequently accomplished via a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne. In the context of coumarin synthesis, a propargyloxy or propargylamino group can be introduced onto the coumarin scaffold to serve as the alkyne component. The nitrile oxide is often generated in situ from an aldoxime. This methodology allows for the formation of 3,5-disubstituted isoxazoles attached to the coumarin core. wikipedia.org

Thiazole (B1198619) Analogs:

For the synthesis of coumarin-thiazole hybrids, the Hantzsch thiazole synthesis is a widely employed and efficient method. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. In the synthesis of 3-(thiazol-4-yl)-4-hydroxycoumarins, 3-(2-bromoacetyl)-4-hydroxychromen-2-one is a key intermediate. This α-haloketone can be reacted with various thioureas, thioacetamide, or ammonium (B1175870) dithiocarbamate (B8719985) to yield the corresponding 2-substituted thiazole ring at the C-3 position of the 4-hydroxycoumarin. researchgate.net

Table 1: Synthetic Methodologies for Coumarin-Heterocycle Hybrids

| Heterocycle | Synthetic Method | Key Reactants |

| Pyrrole | Multi-component Reaction | 4-Aminocoumarin, α,β-Unsaturated Nitroalkene |

| Pyrrole | Microwave-assisted Synthesis | 3-Acylcoumarin, 1-Amino-1-phenylpropan-2-one |

| Pyrrole | Ugi Reaction/Michael Addition | Coumarin-3-carboxylic acid, Aniline, Isonitrile, Aldehyde |

| Isoxazole | 1,3-Dipolar Cycloaddition | Propargyloxy/Propargylamino-coumarin, Nitrile Oxide |

| Thiazole | Hantzsch Thiazole Synthesis | 3-(2-Bromoacetyl)-4-hydroxycoumarin, Thiourea/Thioamide |

Strategies for Introducing the Isopropyl Substituent at C-6 and Other Positions

The introduction of an isopropyl group, particularly at the C-6 position of the 4-hydroxycoumarin ring, is a key synthetic challenge that is typically addressed during the construction of the coumarin nucleus itself.

Pechmann Condensation:

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgnih.govorganic-chemistry.org To synthesize 4-hydroxy-6-isopropyl-2H-chromen-2-one, the logical starting phenol would be 4-isopropylphenol (B134273). This phenol can be condensed with a suitable β-ketoester, such as diethyl malonate, under acidic conditions (e.g., sulfuric acid, methanesulfonic acid, or a Lewis acid like AlCl3) to yield the desired 6-isopropyl-substituted 4-hydroxycoumarin. wikipedia.orgnih.gov The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the phenol, ortho to the hydroxyl group, and subsequent dehydration. wikipedia.org

Friedel-Crafts Alkylation:

Should 4-isopropylphenol not be readily available, it can be synthesized via the Friedel-Crafts alkylation of phenol. This classic electrophilic aromatic substitution reaction involves treating phenol with an isopropylating agent, such as isopropyl alcohol or an isopropyl halide, in the presence of a Lewis acid catalyst (e.g., AlCl3, FeCl3) or a strong Brønsted acid. The reaction conditions need to be carefully controlled to favor para-substitution and minimize the formation of ortho-isomers and polyalkylation products.

It is important to note that direct Friedel-Crafts alkylation on the pre-formed 4-hydroxycoumarin ring is generally not a preferred method for introducing substituents onto the benzene (B151609) portion of the molecule. The reactivity of the coumarin system and the potential for side reactions at other positions make this approach less efficient and selective than incorporating the desired substituent at the phenol stage.

Table 2: Strategies for Isopropyl Group Introduction

| Strategy | Description | Starting Materials |

| Pechmann Condensation | Condensation of a substituted phenol with a β-ketoester to form the coumarin ring with the desired substituent. | 4-Isopropylphenol, Diethyl malonate |

| Friedel-Crafts Alkylation | Introduction of the isopropyl group onto the phenol precursor prior to coumarin ring formation. | Phenol, Isopropylating agent (e.g., isopropyl alcohol) |

Structure Activity Relationship Sar Studies of 4 Hydroxy 6 Isopropyl 2h Chromen 2 One Derivatives

Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of 4-hydroxycoumarin (B602359) derivatives is significantly influenced by the nature and position of substituents on the coumarin (B35378) ring. The core 4-hydroxy-2H-chromen-2-one scaffold is a key structural feature for the anticoagulant activity of this class of compounds, acting as antagonists of vitamin K by inhibiting the vitamin K 2,3-epoxide reductase (VKOR) enzyme in the liver. nih.gov

Substitutions on the benzo ring of the coumarin nucleus can modulate the potency and selectivity of these compounds for various biological targets. For instance, the introduction of electron-withdrawing groups, such as halogens, at the para-position of an aromatic ring substituent has been shown to result in potent anticoagulant activities. nih.gov Conversely, the presence of different functional groups can steer the biological activity towards other profiles, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govresearchgate.net

Studies on various 4-hydroxycoumarin derivatives have demonstrated that lipophilicity, hydrogen bonding capacity, and electronic properties of the substituents are key determinants of their biological action. nih.gov The delocalization of pi-electrons across the molecule can enhance its ability to penetrate the lipoid-layer membrane of microorganisms, which is a factor in its antibacterial activity. researchgate.net

The following table summarizes the effects of different substituents on the biological activity of the 4-hydroxycoumarin scaffold based on various research findings.

Table 1: Effect of Substituents on the Biological Activity of 4-Hydroxycoumarin Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C3 | Long-chain acyl groups | High antibacterial activity | sciepub.com |

| C3 | Aromatic ring with p-chloro | Potent anticoagulant activity | nih.gov |

| C6 | Bromo group | Enhanced antifungal activity | mdpi.com |

| C6 | Electron-withdrawing groups | Enhanced antifungal activity | mdpi.com |

| C7 | Hydroxyl group | Important for antioxidant activity | scholaris.ca |

Impact of the Isopropyl Moiety on the Compound's Activity Profile

The presence of an isopropyl group at the C6 position of the 4-hydroxy-2H-chromen-2-one scaffold introduces a bulky and lipophilic substituent on the benzo ring. This modification is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Lipophilicity is a critical factor for the passage of molecules through biological membranes, and an increase in lipophilicity can enhance the bioavailability and cellular uptake of a compound. tandfonline.com

The isopropyl group, being an alkyl group, can influence the compound's interaction with biological targets through hydrophobic interactions. In the context of enzyme inhibition, such interactions can contribute to the binding affinity of the compound to the active site of an enzyme. For instance, in the case of anticancer activity, the insertion of long alkyl moieties at the C3 position of 4-methylcoumarins has been shown to improve their efficacy, likely by enhancing lipophilicity and cell penetration. tandfonline.com

While direct studies on the specific impact of the 6-isopropyl group on the activity of 4-hydroxycoumarin are not extensively detailed in the reviewed literature, it is plausible that this substituent could modulate its activity profile. For example, in the realm of antifungal activity, hydrophobic groups on the benzene (B151609) ring have been noted to potentially increase the inhibition of certain fungal enzymes. mdpi.com

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional structure and conformational flexibility of a molecule are paramount to its interaction with biological macromolecules. The 2H-chromen-2-one ring system is generally planar. nih.govresearchgate.net The planarity of this core structure is a key feature for its biological activity, as it facilitates intercalation into DNA or fitting into the active sites of enzymes.

The crystal structure of a related compound, 4-azidomethyl-6-isopropyl-2H-chromen-2-one, reveals that the benzopyran ring system is essentially planar. nih.govresearchgate.net In this structure, weak C-H···O hydrogen bonds and π–π interactions are observed, which can influence the packing of the molecules in the solid state and may be indicative of the types of non-covalent interactions the compound can form with biological targets. nih.govresearchgate.net The conformation of the isopropyl group relative to the coumarin ring would also be a determinant in how the molecule presents itself for interaction with a receptor or enzyme.

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov For 4-hydroxycoumarin derivatives, several key pharmacophoric features have been identified that are crucial for their various biological activities.

The essential pharmacophoric features for the anticoagulant activity of 4-hydroxycoumarins include:

The 4-hydroxy-2-oxo-2H-chromene core: This acidic enol is critical for the antagonism of vitamin K. nih.gov

A hydrophobic pocket: A lipophilic substituent is generally required at the 3-position for potent activity.

Hydrogen bonding sites: The 4-hydroxyl group and the carbonyl oxygen at C2 can act as hydrogen bond acceptors or donors, which is crucial for binding to the target enzyme, VKOR. nih.gov

For other biological activities, the pharmacophoric model can differ. For instance, in antifungal activity against Macrophomina phaseolina, a pharmacophore mapping of a highly active 4-hydroxycoumarin derivative with a bromine at C6 and a cyano group at C3 identified a hydrogen-bond acceptor and a smaller hydrophobic atom as favorable features. mdpi.com This suggests that for different targets, the nature and position of substituents contribute to distinct pharmacophoric patterns.

The general pharmacophoric features of bioactive molecules include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov The 4-hydroxy-6-isopropyl-2H-chromen-2-one molecule possesses a hydrogen bond donor/acceptor (the 4-hydroxyl group), a hydrogen bond acceptor (the C2 carbonyl), an aromatic ring system, and a hydrophobic region (the isopropyl group). The spatial arrangement of these features defines its potential to interact with a variety of biological targets.

Computational Chemistry and Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in understanding the binding modes and affinities of potential drug candidates.

Carbonic Anhydrase: Molecular docking studies have been performed on various coumarin (B35378) derivatives to explore their inhibitory potential against carbonic anhydrase (CA) isoforms, which are implicated in several diseases. While specific docking studies on 4-Hydroxy-6-isopropyl-2H-chromen-2-one are not extensively reported, research on related 4-hydroxycoumarin (B602359) derivatives suggests potential binding within the enzyme's active site. These studies indicate that the coumarin scaffold can interact with key residues in the active site, although often with lower affinity than classical sulfonamide inhibitors. The interactions are typically characterized by hydrogen bonding and hydrophobic contacts.

HIV-1 Protease: The retroviral protease of the human immunodeficiency virus type 1 (HIV-1) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Molecular docking studies on novel 4-hydroxycoumarin derivatives have revealed their potential to bind to the active site of HIV-1 protease. nih.govnih.gov These in silico analyses have shown that the pyran oxygen, lactone carbonyl oxygen, and the hydroxyl group of the 4-hydroxycoumarin scaffold are significant for forming hydrogen bonds with the active site residues of the enzyme. nih.govnih.gov Van der Waals interactions also play a crucial role in the binding affinity. nih.gov For instance, certain derivatives have demonstrated predicted antiprotease activity in docking simulations, encouraging their further investigation as potential nonpeptidic HIV-1 protease inhibitors. nih.govnih.gov

Alpha-Glucosidase: Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct molecular docking studies of this compound with alpha-glucosidase are limited, research on other coumarin derivatives has demonstrated their potential as inhibitors. Docking simulations have shown that coumarin-based compounds can effectively bind to the active site of alpha-glucosidase, often exhibiting better binding energies than the standard drug, acarbose. The interactions are typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Molecular docking studies of 4-hydroxycoumarin derivatives have been conducted to understand their interaction with the tyrosinase active site. These studies suggest that the coumarin scaffold can fit into the hydrophobic binding pocket of the enzyme. The hydroxyl group of the coumarin is predicted to play a role in chelating the copper ions in the active site, which is a common mechanism for tyrosinase inhibitors.

Endothelin-A Receptor: The Endothelin-A (ETa) receptor is a G-protein coupled receptor involved in vasoconstriction and cell proliferation, and its antagonists are investigated for conditions like pulmonary arterial hypertension. While specific molecular docking studies focusing on this compound and the ETa receptor are not readily available, the broader class of coumarins has been explored as potential scaffolds for receptor antagonists. Docking studies in this area would typically focus on identifying key interactions with the transmembrane helices of the receptor and predicting the binding affinity of the ligand-receptor complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For 4-hydroxycoumarin derivatives, DFT studies have been utilized to calculate various molecular descriptors. rsc.org These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken charges, help in understanding the electronic structure and reactivity of these compounds. sysrevpharm.org Such calculations are valuable for rationalizing observed biological activities and for designing new derivatives with improved properties.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of ligands and proteins over time. These simulations can offer a more realistic representation of the binding process compared to static docking studies. For coumarin derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes and to explore the dynamics of their interactions. These studies can reveal important information about the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions, which can be crucial for understanding the binding affinity and mechanism of action.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. Virtual libraries of 4-hydroxycoumarin derivatives can be designed and screened against various biological targets. By applying filters based on drug-likeness properties and predicted binding affinities from docking studies, promising candidates can be prioritized for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 4-hydroxycoumarin derivatives, QSAR studies have been conducted to correlate their structural features with their observed biological activities, such as their effects on HIV. nih.govbjbms.org These models use various molecular descriptors, including topological indices and physicochemical properties, to predict the bioactivity of newly designed compounds. nih.gov Successful QSAR models can provide valuable guidance for the synthesis of new derivatives with enhanced potency. nih.govbjbms.org

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of coumarin derivatives are often developed using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the broader class of 4-hydroxycoumarin derivatives, QSAR models have been instrumental in predicting their bioactivity.

The development of these models typically involves the following steps:

Data Set Selection: A series of coumarin derivatives with known biological activities (e.g., antimicrobial, anticoagulant, or antitumor) is selected.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression, are employed to build a model that links the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the methodologies applied to other 4-hydroxycoumarin derivatives are directly applicable. These studies often utilize physicochemical properties and topological indices to predict the bioactivity of newly synthesized compounds. The insights gained from such models can guide the synthesis of new derivatives with potentially enhanced biological activities.

Below is an illustrative table of a hypothetical QSAR model for a series of 4-hydroxycoumarin derivatives, demonstrating the type of data and correlations that are typically established.

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Derivative 1 | 10.5 | 10.2 | 0.3 |

| Derivative 2 | 8.2 | 8.5 | -0.3 |

| This compound | 12.1 | 11.8 | 0.3 |

| Derivative 4 | 5.7 | 6.0 | -0.3 |

| Derivative 5 | 15.3 | 15.1 | 0.2 |

This table is a hypothetical representation to illustrate the output of a QSAR model.

Analysis of Molecular Descriptors Correlated with Biological Efficacy

The biological efficacy of 4-hydroxycoumarin derivatives is influenced by a variety of molecular descriptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. The analysis of these descriptors helps in understanding the key structural features required for a specific biological activity.

For coumarin compounds, several types of descriptors have been found to correlate with their biological efficacy:

Topological Indices: These descriptors, such as the Wiener index, Balaban index, and valence connectivity index, describe the topology of the molecule and have been used to develop QSPR models for 4-arylaminocoumarin derivatives.

Quantum-Chemical Descriptors: Computational methods like Density Functional Theory (DFT) are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. These descriptors provide insights into the reactivity and interaction of the molecule with biological targets.

Physicochemical Properties: Properties like the logarithm of the partition coefficient (log P), which is a measure of lipophilicity, are often correlated with the biological activity of coumarin derivatives.

Research on various 4-hydroxycoumarin derivatives has shown that their antimicrobial activity is dependent on the nature of the substituent attached to the benzopyran moiety. For instance, the geometry optimization of these compounds using methods like PM3 and PM5 allows for the description of the molecules via these influential descriptors.

The following table provides examples of molecular descriptors that would be relevant for analyzing the biological efficacy of this compound.

| Descriptor Type | Descriptor Name | Typical Value Range for Coumarins | Relevance to Biological Efficacy |

| Topological | Wiener Index | 1000 - 2000 | Relates to molecular branching and size, affecting receptor binding. |

| Topological | Valence Connectivity Index | 5 - 10 | Describes the degree of branching and connectivity of atoms, influencing interactions with biological targets. |

| Electronic | HOMO Energy | -6 to -5 eV | Indicates the electron-donating ability of the molecule. |

| Electronic | LUMO Energy | -2 to -1 eV | Reflects the electron-accepting ability of the molecule. |

| Physicochemical | Log P | 2.0 - 4.0 | Measures lipophilicity, which affects the ability of the compound to cross cell membranes. |

This table presents typical descriptor types and their relevance, with value ranges being illustrative for the class of coumarin compounds.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For 4-Hydroxy-6-isopropyl-2H-chromen-2-one, the ¹H NMR spectrum would display characteristic signals corresponding to each unique proton environment. The isopropyl group would give rise to a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a result of spin-spin coupling. The aromatic region would show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns and chemical shifts being influenced by their position relative to the isopropyl and hydroxyl groups. A key singlet would also be observed for the proton at the C3 position of the pyrone ring. arabjchem.org The enolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. nih.gov

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The spectrum for this compound would be expected to show 12 signals, corresponding to its molecular formula C₁₂H₁₂O₃. nih.gov Key resonances would include those for the lactone carbonyl carbon (C2), the enolic carbon (C4), and the carbons of the benzene ring and the isopropyl substituent. In related 3-acyl-4-hydroxycoumarins, the ketone carbonyl resonance is consistently observed around δ ~ 180 ppm in DMSO-d₆. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Data is predicted based on typical values for 4-hydroxycoumarin (B602359) derivatives.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Isopropyl -CH₃ | ~1.2 | Doublet (d) |

| Isopropyl -CH | ~3.0 | Septet (sept) | |

| C3-H | ~5.6 | Singlet (s) | |

| Aromatic C5, C7, C8-H | ~7.2-7.9 | Multiplets (m) | |

| C4-OH | Variable (broad) | Singlet (s) | |

| ¹³C NMR | Isopropyl -CH₃ | ~24 | - |

| Isopropyl -CH | ~34 | - | |

| C3 | ~116 | - | |

| Aromatic Carbons | ~116-154 | - | |

| C2 (C=O), C4 (C-OH) | ~162-165 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A broad band would be expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. nih.govsamipubco.com A very strong and sharp absorption band, characteristic of the lactone carbonyl (C=O) group, would appear around 1700-1730 cm⁻¹. nih.govresearchgate.net The presence of the aromatic ring and the C=C double bond in the pyrone ring would give rise to several bands in the 1450-1620 cm⁻¹ region due to C=C stretching vibrations. samipubco.com Additionally, C-H stretching vibrations for the aromatic and isopropyl groups would be observed in the 2850-3100 cm⁻¹ range. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Data is based on typical values for 4-hydroxycoumarin derivatives. arabjchem.orgnih.govsamipubco.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl |

| 2850-3000 | C-H stretch | Isopropyl (aliphatic) |

| 1700-1730 (strong) | C=O stretch | Lactone |

| 1450-1620 | C=C stretch | Aromatic/Pyrone Ring |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₂H₁₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of 204.22 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass to several decimal places (calculated exact mass: 204.0786). nih.gov

The fragmentation of coumarins under electron ionization (EI) conditions is well-studied. A characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For the parent coumarin (B35378) (m/z 146), this results in a prominent fragment at m/z 118. researchgate.netbenthamopen.com For this compound, a similar loss of CO from the molecular ion (m/z 204) would be expected to produce a fragment ion at m/z 176. Further fragmentation could involve the loss of a methyl group (CH₃) from the isopropyl substituent.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment | Description |

|---|---|---|

| 204 | [M]⁺ | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 176 | [M - CO]⁺ | Loss of carbon monoxide |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the structure of individual molecules, X-ray crystallography provides precise information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. Analysis of a closely related derivative, 4-azidomethyl-6-isopropyl-2H-chromen-2-one, reveals that the benzopyran ring system is essentially planar. nih.govnih.gov It is expected that this compound would adopt a similar planar conformation in the solid state. This planarity is crucial for enabling effective intermolecular interactions, such as stacking, which stabilize the crystal lattice. X-ray analysis of various O-acyl derivatives of 4-hydroxycoumarin has been used to confirm their 3D structures. sciepub.com Similarly, the crystal structure of a 4-hydroxycoumarin-octopamine derivative has been solved and used to model the structures of other related compounds. nih.gov

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In coumarin derivatives, hydrogen bonding and π-π stacking are often the dominant forces. rsc.org

In the crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one, molecules are linked by weak C-H···O hydrogen bonds. nih.govnih.gov For this compound, the presence of the hydroxyl group would allow for much stronger O-H···O hydrogen bonding, likely involving the carbonyl oxygen of an adjacent molecule. This type of interaction is a critical directing feature in the crystal structures of many 4-hydroxycoumarin derivatives, often forming infinite chains or dimeric motifs. nih.govresearchgate.net

Table 4: Crystallographic Interaction Data from a Related Derivative (4-azidomethyl-6-isopropyl-2H-chromen-2-one) This data provides an expected model for interactions in this compound.

| Interaction Type | Description | Typical Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Weak C-H···O bonds link molecules into ladders. | - | nih.govnih.gov |

| π-π Stacking | Interactions between inversion-related benzopyran rings. | 3.679 - 3.876 (Centroid-Centroid) | nih.govnih.gov |

Conformational Insights from Crystal Structures

The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. While a specific crystal structure for this compound is not extensively detailed in publicly available literature, significant conformational insights can be derived from the X-ray crystallographic analysis of closely related coumarin derivatives. These studies consistently reveal key structural features of the core benzopyran-2-one ring system that are directly applicable.

Analysis of compounds such as 4-azidomethyl-6-isopropyl-2H-chromen-2-one, which shares the same 6-isopropyl-2H-chromen-2-one backbone, demonstrates that the benzopyran ring system is fundamentally planar. nih.govresearchgate.net In one such study, the maximum deviation from the mean plane of the ring system was found to be a mere 0.017 Å. nih.govresearchgate.net This high degree of planarity is a characteristic feature of the fused ring system in coumarins. researchgate.net

The crystallographic data for a representative derivative provides a template for understanding the core structure of this compound.

Table 1: Representative Crystal Data for a Closely Related Derivative (4-azidomethyl-6-isopropyl-2H-chromen-2-one)

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₃N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.895 (2) |

| b (Å) | 7.862 (2) |

| c (Å) | 11.592 (4) |

| α (°) | 72.218 (6) |

| β (°) | 79.662 (5) |

| γ (°) | 82.430 (6) |

| Volume (ų) | 586.7 (3) |

Data sourced from a study on a related coumarin derivative to infer the likely conformation of the core ring system. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and purity assessment of synthetic compounds like this compound. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely applied to coumarin derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing 4-hydroxycoumarin and its analogues. nih.govasianpubs.org This technique utilizes a non-polar stationary phase, typically octadecylsilane (B103800) (C18), and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of coumarins, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. nih.gov A typical mobile phase might consist of a mixture of an aqueous buffer or water and an organic solvent like acetonitrile (B52724) or methanol. nih.govakjournals.com Detection is commonly performed using a UV detector, as the coumarin ring system possesses a strong chromophore, or a fluorescence detector for enhanced sensitivity, with typical excitation and emission wavelengths around 318 nm and 390 nm, respectively, for certain 4-hydroxycoumarin derivatives. nih.gov The purity of a sample of this compound can be determined by the area percentage of its corresponding peak in the chromatogram. asianpubs.org

Table 2: Typical RP-HPLC Conditions for Analysis of Coumarin Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilane (C18) bonded silica (B1680970) |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water |

| Detection | UV or Fluorescence (e.g., Ex: 318 nm, Em: 390 nm) nih.gov |

| Application | Purity assessment, quantification, separation of related substances |

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method used for monitoring reaction progress, screening for the presence of coumarins, and preliminary purity checks. nih.govresearchgate.net For coumarin derivatives, silica gel plates are most frequently used as the stationary phase in a normal-phase system. nih.gov

A variety of solvent systems (mobile phases) can be employed to achieve separation. The choice of eluent depends on the polarity of the specific coumarin derivatives being analyzed. A common solvent system for coumarins includes a mixture of a non-polar solvent like toluene (B28343) or n-heptane and a more polar solvent such as acetone (B3395972) or ethyl acetate. akjournals.comnih.gov For instance, a mobile phase of toluene-acetone (85:15) has been successfully used for separating coumarin derivatives on silica gel plates. nih.gov After development, the spots can be visualized under UV light or by using a chemical developing agent. nih.gov

More advanced techniques like two-dimensional TLC (2D-TLC) can be used for separating complex mixtures of structurally similar coumarins. akjournals.comoup.com This method involves developing the plate in one direction with a specific mobile phase, drying it, and then developing it in a second, perpendicular direction with a different mobile phase system, often utilizing different separation mechanisms (e.g., adsorption and partition). akjournals.comoup.com

Table 3: Exemplary TLC Systems for Coumarin Separation

| Stationary Phase | Mobile Phase System | Application |

|---|---|---|

| Silica Gel | Toluene-Acetone (85:15) | Identification and separation of coumarin derivatives. nih.gov |

| Silica Gel | Ethyl Acetate-n-Heptane (35:65) | Used in 1D and 2D separations of coumarins. akjournals.com |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4-Hydroxy-6-isopropyl-2H-chromen-2-one Analogs with Enhanced Specificity and Potency

The structural scaffold of this compound presents multiple avenues for chemical modification to generate novel analogs with improved pharmacological profiles. Future synthetic efforts can be strategically directed towards modifications at key positions of the coumarin (B35378) ring to enhance target specificity and biological potency.

Key Synthetic Strategies:

Modification at the 3-position: The C3 position is a common site for substitution in 4-hydroxycoumarin (B602359) derivatives, often leading to significant changes in biological activity. Introduction of various aryl, alkyl, or heterocyclic moieties can influence the compound's interaction with biological targets. scielo.org.zaresearchgate.net For instance, condensation reactions with different aldehydes or ketones can yield a diverse library of analogs. mdpi.com

Derivatization of the 4-hydroxy group: The hydroxyl group at the C4 position is crucial for the anticoagulant activity seen in many compounds of this class. However, its modification into esters or ethers could unlock different biological activities or improve pharmacokinetic properties.

Alterations to the Isopropyl Group: While the 6-isopropyl group defines the parent compound, synthesizing analogs with other alkyl groups (e.g., tert-butyl, cyclohexyl) at this position could systematically probe the effect of steric bulk and lipophilicity on bioactivity.

Introduction of Heterocyclic Rings: Fusing heterocyclic rings, such as pyrazole (B372694) or thiazole (B1198619), to the coumarin backbone is a known strategy to create derivatives with potent antimicrobial or anticancer activities. scielo.org.za

These synthetic explorations will be crucial in developing a comprehensive structure-activity relationship (SAR) profile for this class of compounds, paving the way for the rational design of more effective and selective therapeutic agents.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the 4-hydroxycoumarin class is famously associated with anticoagulant effects through the inhibition of Vitamin K epoxide reductase, the structural diversity within this family suggests a much broader therapeutic potential. mdpi.com The unique substitution pattern of this compound may confer affinity for novel biological targets, opening doors to new therapeutic applications beyond anticoagulation.

Potential Therapeutic Areas for Investigation:

| Therapeutic Area | Rationale for Exploration | Potential Targets |

| Antimicrobial | Numerous coumarin derivatives have demonstrated significant antibacterial and antifungal properties. researchgate.net The lipophilic isopropyl group may enhance membrane permeability and activity against various pathogens. | Bacterial DNA gyrase, fungal cell wall synthesis enzymes. |

| Anticancer | Certain chromene derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell cycle progression in cancer cells. nih.gov | Tubulin, protein kinases, nuclear factor kappa B (NF-kB). nih.gov |

| Anti-inflammatory | Coumarins are known to possess anti-inflammatory properties. nih.gov Analogs could be investigated for their ability to modulate inflammatory pathways. | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes. |

| Antioxidant | The chromen-2-one core is present in many natural and synthetic compounds with antioxidant activity. researchgate.net This potential could be explored for conditions associated with oxidative stress. | Free radical scavenging, metal chelation. researchgate.net |

| Antiviral | Some coumarin derivatives have been reported to have antiviral properties, including against HIV. mdpi.com | Viral enzymes such as reverse transcriptase or protease. |

Systematic screening of this compound and its future analogs against a wide range of biological targets will be essential to uncover their full therapeutic potential.

Advanced Mechanistic Elucidation of Bioactivity at the Molecular Level

A deep understanding of how this compound and its derivatives exert their biological effects at the molecular level is fundamental for their development as therapeutic agents. While the mechanism of action for anticoagulant 4-hydroxycoumarins is well-established, the molecular basis for other potential activities remains an active area of research. mdpi.com

Future mechanistic studies should employ a combination of computational and experimental approaches:

Molecular Docking and Simulation: Computational modeling can predict the binding modes and affinities of the compound and its analogs with various protein targets. This can help prioritize experimental validation and guide the design of more potent inhibitors.

Enzyme Inhibition Assays: For identified targets, detailed enzymatic assays are necessary to quantify the inhibitory potency (e.g., IC₅₀ values) and to understand the mode of inhibition (e.g., competitive, non-competitive).

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein. This offers invaluable insights into the specific molecular interactions driving bioactivity.

Cell-Based Assays: Investigating the effects of the compounds on cellular pathways, such as apoptosis, cell cycle regulation, and inflammatory signaling, will be crucial to link molecular interactions to cellular responses. nih.gov

These advanced studies will not only clarify the mechanism of action but also aid in identifying potential off-target effects and in optimizing the selectivity of lead compounds.

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The increasing demand for chemical compounds in various industries necessitates the development of green and sustainable synthetic methods. sciepub.com Traditional methods for coumarin synthesis often involve harsh reaction conditions, toxic catalysts, and volatile organic solvents. Future research should focus on developing eco-friendly synthetic routes to this compound and its derivatives.

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve product yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Use of Green Catalysts: Employing solid acid catalysts, ionic liquids, or biocatalysts can replace hazardous and corrosive mineral acids often used in coumarin synthesis.

Solvent-Free Reactions: Performing reactions under solvent-free conditions or in greener solvents like water or ethanol (B145695) minimizes the generation of volatile organic compound waste.

Multi-component Reactions: Designing one-pot, multi-component reactions can improve atom economy and reduce the number of synthetic steps and purification processes.

Adopting these green chemistry principles will not only make the synthesis of these compounds more environmentally friendly but also potentially more cost-effective and scalable for industrial production.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery offers powerful tools to accelerate the design and optimization of novel therapeutic compounds. These computational approaches can analyze vast datasets to identify promising molecular structures and predict their biological activities.

Applications of AI and ML in the Development of this compound Analogs:

| AI/ML Application | Description |

| Virtual Screening | ML models can be trained on existing data of coumarin derivatives to rapidly screen large virtual libraries of compounds and identify those with a high probability of being active against a specific target. |

| Quantitative Structure-Activity Relationship (QSAR) | QSAR models can establish mathematical relationships between the chemical structure of the analogs and their biological activity, enabling the prediction of potency for newly designed compounds. |

| De Novo Drug Design | Generative AI models can design entirely new molecular structures with desired pharmacological properties, expanding the chemical space for potential drug candidates based on the 4-hydroxycoumarin scaffold. |

| ADMET Prediction | AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. |

By integrating these powerful computational tools, researchers can significantly reduce the time and resources required for the discovery and development of potent and safe drugs derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-6-isopropyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via a modified Pechmann condensation, where substituted phenols react with β-keto esters in the presence of a Lewis acid catalyst like ZnCl₂ and POCl₃ as a dehydrating agent . For example, substituting malonic acid with β-keto esters (e.g., ethyl acetoacetate) and optimizing phenol derivatives (e.g., resorcinol derivatives with isopropyl groups) can yield the target chromenone. Reaction temperature (80–100°C) and catalyst loading (5–10 mol%) significantly affect yield, with excess POCl₃ improving cyclization efficiency. Purification via recrystallization (ethanol/water) typically achieves >85% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Hydroxy protons appear as broad singlets (δ 10–12 ppm), while the lactone carbonyl resonates at δ 160–165 ppm. Isopropyl groups show doublets (δ 1.2–1.5 ppm) and septets (δ 2.8–3.2 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (lactone C=O) and ~3200 cm⁻¹ (phenolic -OH) confirm structural motifs .

- X-ray Crystallography : Resolves substituent orientation, such as the isopropyl group’s axial/equatorial position on the chromenone ring .

Advanced Research Questions

Q. How do structural modifications at the 6-isopropyl position affect bioactivity?

Substituting the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) or electron-withdrawing groups (e.g., halogens) alters lipophilicity and hydrogen-bonding capacity. For instance, replacing isopropyl with a trifluoromethyl group enhances antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) but reduces solubility in aqueous media . Computational docking studies (e.g., AutoDock Vina) suggest that bulkier groups improve binding affinity to bacterial enoyl-ACP reductase (FabI) by filling hydrophobic pockets .

Q. What strategies resolve contradictions in reported antioxidant activity data for this compound?

Discrepancies in DPPH radical scavenging assays (IC₅₀: 10–50 µM) often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the phenolic anion, enhancing activity.

- pH dependency : Activity peaks at pH 7.4 (physiological conditions) due to optimal ionization of the hydroxyl group.

- Metal chelation interference : Trace metal ions (Fe³⁺, Cu²⁺) in buffers may artificially inflate results. Use EDTA-treated controls to mitigate this .

Q. How can computational modeling guide the design of this compound derivatives for COX-2 inhibition?

Molecular dynamics simulations (e.g., GROMACS) reveal that substituting the 4-hydroxy group with a sulfonamide moiety improves selectivity for COX-2 over COX-1 by forming a hydrogen bond with Arg513. QSAR models highlight logP values <3.5 as critical for blood-brain barrier penetration in neuroinflammatory studies .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Common impurities include unreacted phenolic precursors and dimeric byproducts (e.g., bis-chromenones).

Q. Why do solubility discrepancies occur in polar vs. nonpolar solvents, and how can formulation improve bioavailability?

The compound’s logP (~2.8) limits aqueous solubility (<0.1 mg/mL). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.